molecular formula C12H16N2O3 B1668348 Carbetamide CAS No. 16118-49-3

Carbetamide

Cat. No.: B1668348
CAS No.: 16118-49-3
M. Wt: 236.27 g/mol
InChI Key: AMRQXHFXNZFDCH-SECBINFHSA-N
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Description

Carbetamide is a pre-and post-emergence carbanilate herbicide . It is highly soluble in water and is relatively volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . It is a potential carcinogen .


Molecular Structure Analysis

This compound has a molecular formula of C12H16N2O3 . Its molecular weight is 236.267 Da . The IUPAC Standard InChI is InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16) .


Physical and Chemical Properties Analysis

This compound is highly soluble in water and is relatively volatile . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Photodegradation Studies

    • Carbetamide undergoes photochemical degradation in different solvents, with its photoproducts characterized by spectroscopic methods. These studies provide insights into the environmental fate of this compound when exposed to light (Meallier, Mamouni, & Mansour, 1993).
  • Impact on Plant Mitosis

    • Research has demonstrated that this compound can induce multipolar mitoses in Allium cepa L., suggesting an impact on plant cell division. This herbicide disrupts microtubule cohesion at the poles, leading to multipolar spindles, which is crucial for understanding its mode of action at a cellular level (Giménez-Abián et al., 1998).
  • Soil Mobility and Fate

    • Studies on the mobility and fate of this compound in agricultural soil aim to understand its behavior post-application. These investigations include laboratory experiments and field-scale studies, providing insights into how this compound interacts with different soil types and environmental conditions (Crovetto et al., 2009).
  • Degradation in Soil

    • Research has linked rapid degradation of this compound in soil to repeated herbicide applications. This phenomenon has been attributed to the adaptation of soil bacteria, which use this compound as a carbon and energy source. Understanding this process is vital for effective agricultural management and herbicide resistance studies (Hole, McClure, & Powles, 2001).
  • Effects on Hydrolysis Rates

    • Investigations into the effects of temperature and pH on the hydrolysis rate of this compound in buffer solutions provide critical data on how environmental factors influence the stability and degradation of this herbicide (Xi-ling, 2006).
  • Photocatalytic Degradation

    • Studies on the photocatalytic degradation of this compound, especially in water suspensions of TiO2, help understand how light and catalysts can be used to degrade this herbicide in environmental cleanup efforts. This research is crucial for developing methods to remove such compounds from water resources (Percherancier, Chapelon, & Pouyet, 1995).
  • Residue Analysis in Agriculture

    • Analytical methods have been developed for the determination of this compound and its metabolites in soil and crops, such as lettuce. These methods are essential for monitoring the presence of herbicide residues in food and the environment (Rouchaud et al., 1987).

Mechanism of Action

Target of Action

Carbetamide, also known as Carbethamide or this compound, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By inhibiting AChE, this compound disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can interfere with the transmission of nerve signals .

Biochemical Pathways

This compound’s action on acetylcholinesterase affects the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine . The disruption of this pathway can lead to a variety of downstream effects, depending on the specific location and function of the affected nerves .

Pharmacokinetics

This compound is a pre-and post-emergence carbanilate herbicide . It is highly soluble in water and is relatively volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . These properties can impact the bioavailability of this compound, influencing how it is absorbed, distributed, metabolized, and excreted (ADME) in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of nerve function due to the inhibition of acetylcholinesterase . This can lead to an overstimulation of nerves, causing a variety of symptoms depending on the specific nerves affected .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high solubility in water can affect its distribution in the environment . Furthermore, its volatility can influence its persistence in the environment . These factors can impact the exposure and subsequent effects of this compound on both target and non-target organisms .

Safety and Hazards

Carbetamide is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to store it locked up .

Properties

IUPAC Name

[(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRQXHFXNZFDCH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H](C)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041756
Record name Carbetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16118-49-3
Record name Carbetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16118-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbetamide [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016118493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A75ON2B2V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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